

Rauwolscine as a pharmacological tool to investigate adrenoceptor function

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Compound of Interest		
Compound Name:	Rauwolscine	
Cat. No.:	B15614428	Get Quote

Application Notes: Rauwolscine as a Pharmacological Tool

Introduction

Rauwolscine, also known as α -yohimbine and isoyohimbine, is an indole alkaloid and a diastereoisomer of yohimbine.[1][2] It is a potent and selective antagonist of α 2-adrenergic receptors (α 2-ARs), making it an invaluable pharmacological tool for researchers studying adrenergic systems.[3][4] Its primary mechanism of action is the blockade of presynaptic α 2-autoreceptors, which inhibits the negative feedback mechanism for norepinephrine release, thereby increasing synaptic norepinephrine levels.[4][5] While its principal target is the α 2-adrenoceptor, **rauwolscine** also exhibits affinity for various serotonin (5-HT) receptor subtypes, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2][3] This profile necessitates careful experimental design to isolate its effects on the adrenoceptor system.

Tritiated **rauwolscine**, [3H]**Rauwolscine**, is widely utilized as a radioligand in binding assays to characterize and quantify α 2-adrenergic receptors in various tissues and cell preparations.[3] [4]

Data Presentation



The binding affinities of **rauwolscine** for various adrenergic and serotonergic receptors are summarized below. These values are critical for designing experiments and interpreting results.

Table 1: Binding Affinity (Ki/Kd) of Rauwolscine at Adrenergic Receptors

Receptor Subtype	Species	Tissue <i>l</i> Cell Line	Parameter	Value (nM)	Reference(s
α2- Adrenergic	Human	Platelet Membranes	Kd	0.98	[3][6]
Human	α2A-AR (recombinant)	Ki	3.5	[7]	
Human	α2B-AR (recombinant)	Ki	0.37	[7]	-
Human	α2C-AR (recombinant)	Ki	0.13	[7]	_
Rat	Brain Membranes	Ki	12	[3][8]	_
Bovine	Cerebral Cortex	Kd	2.5	[3][9]	-
α1- Adrenergic	Dog	-	-	~30x lower affinity than for α2	[1]

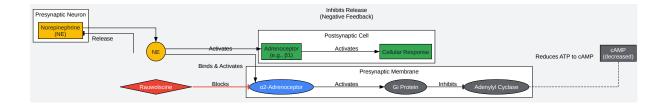
Note: **Rauwolscine** is approximately 30-45 times more potent as an α 2-adrenoceptor antagonist than an α 1-adrenoceptor antagonist.[1][10]

Table 2: Binding Affinity (Ki/Kd) of **Rauwolscine** at Serotonin (5-HT) Receptors



Receptor Subtype	Species	Tissue <i>l</i> Cell Line	Parameter	Value (nM)	Reference(s
5-HT1A	Human	Recombinant (CHO Cells)	Ki	158	[11]
5-HT2B	Human	Recombinant (AV12 Cells)	Ki	14.3	[8][12]
Human	Recombinant (AV12 Cells)	Kd	3.75	[12]	

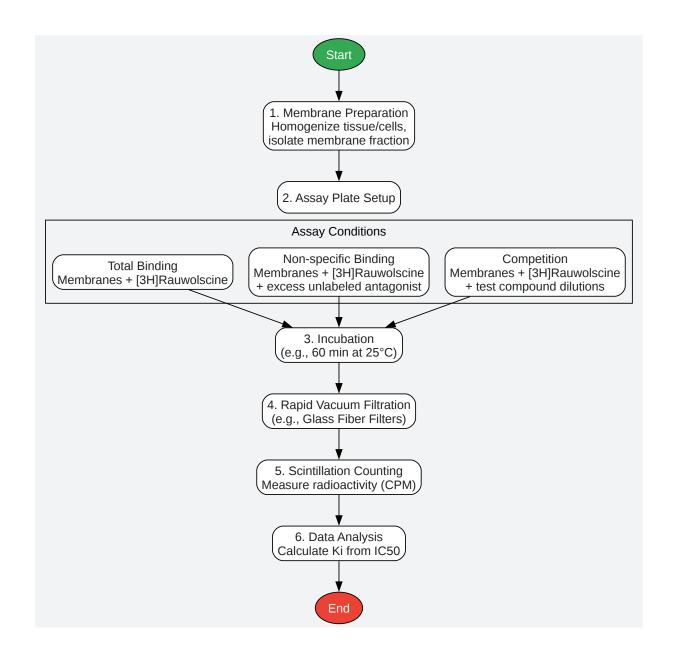
Signaling Pathways and Experimental Workflows



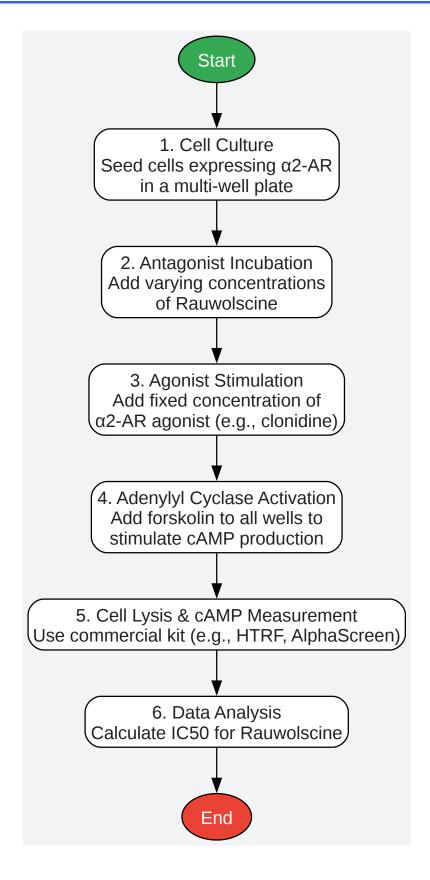
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Caption: α2-Adrenergic receptor signaling and the inhibitory action of **rauwolscine**.









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